molecular formula C10H10BrClO3 B6022766 methyl 2-(4-bromo-2-chlorophenoxy)propanoate

methyl 2-(4-bromo-2-chlorophenoxy)propanoate

Cat. No.: B6022766
M. Wt: 293.54 g/mol
InChI Key: FGBCOQCYXROEDG-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-chlorophenoxy)propanoate is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of phenoxypropanoate, characterized by the presence of bromine and chlorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-2-chlorophenoxy)propanoate typically involves the esterification of 2-(4-bromo-2-chlorophenoxy)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

2-(4-bromo-2-chlorophenoxy)propanoic acid+methanolacid catalystmethyl 2-(4-bromo-2-chlorophenoxy)propanoate+water\text{2-(4-bromo-2-chlorophenoxy)propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(4-bromo-2-chlorophenoxy)propanoic acid+methanolacid catalyst​methyl 2-(4-bromo-2-chlorophenoxy)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-chlorophenoxy)propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the aromatic ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a base or acid.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Ester hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are typical reagents for hydrolysis.

    Oxidation and reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be employed.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxypropanoates with different functional groups replacing the halogens.

    Ester hydrolysis: 2-(4-bromo-2-chlorophenoxy)propanoic acid and methanol.

    Oxidation and reduction: Depending on the specific reaction, products may include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Methyl 2-(4-bromo-2-chlorophenoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of this compound.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-2-chlorophenoxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens on the aromatic ring can enhance binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(4-bromophenoxy)propanoate
  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate

Uniqueness

Methyl 2-(4-bromo-2-chlorophenoxy)propanoate is unique due to the simultaneous presence of both bromine and chlorine atoms on the aromatic ring. This dual substitution can influence its reactivity and binding properties, making it distinct from compounds with only one type of halogen substituent.

Properties

IUPAC Name

methyl 2-(4-bromo-2-chlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBCOQCYXROEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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